molecular formula C16H22BrN3O3 B276655 [2-Bromo-6-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetonitrile

[2-Bromo-6-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetonitrile

カタログ番号 B276655
分子量: 384.27 g/mol
InChIキー: KPVRZEZNFRJLAN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[2-Bromo-6-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetonitrile is a chemical compound that is commonly known as BMS-986165. It is a small molecule inhibitor that targets TYK2 (tyrosine kinase 2) and is currently being researched for its potential therapeutic applications in various autoimmune diseases.

作用機序

BMS-986165 selectively inhibits TYK2, which is a member of the Janus kinase (JAK) family of kinases. TYK2 is involved in the signaling pathways of various cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, BMS-986165 blocks the downstream signaling of these cytokines, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
BMS-986165 has been shown to have a favorable safety profile in preclinical studies. It has also been shown to reduce inflammation and improve clinical symptoms in animal models of autoimmune diseases such as psoriasis and lupus. In addition, BMS-986165 has been shown to have a long half-life, which may allow for less frequent dosing in clinical trials.

実験室実験の利点と制限

One advantage of BMS-986165 is its selectivity for TYK2, which may reduce the risk of off-target effects. However, one limitation is that BMS-986165 has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

将来の方向性

There are several future directions for research on BMS-986165. One direction is to further investigate its safety and efficacy in clinical trials for autoimmune diseases such as psoriasis and lupus. Another direction is to explore its potential therapeutic applications in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, research could be done to investigate the optimal dosing and administration of BMS-986165 in clinical trials. Finally, further studies could be done to investigate the potential for combination therapy with other drugs targeting cytokine signaling pathways.

合成法

The synthesis of BMS-986165 involves several steps. The first step involves the preparation of 2-bromo-6-methoxy-4-nitrophenol, which is then reacted with 2-(4-morpholinyl)ethylamine to produce 2-bromo-6-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenol. This intermediate is then reacted with acetonitrile to produce the final product, [2-Bromo-6-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetonitrile.

科学的研究の応用

BMS-986165 is currently being researched for its potential therapeutic applications in various autoimmune diseases such as psoriasis, psoriatic arthritis, and lupus. It has been shown to selectively target TYK2, which is involved in the signaling pathways of various cytokines that play a role in autoimmune diseases. BMS-986165 has also been shown to have a favorable safety profile in preclinical studies.

特性

分子式

C16H22BrN3O3

分子量

384.27 g/mol

IUPAC名

2-[2-bromo-6-methoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetonitrile

InChI

InChI=1S/C16H22BrN3O3/c1-21-15-11-13(10-14(17)16(15)23-7-2-18)12-19-3-4-20-5-8-22-9-6-20/h10-11,19H,3-9,12H2,1H3

InChIキー

KPVRZEZNFRJLAN-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNCCN2CCOCC2)Br)OCC#N

正規SMILES

COC1=C(C(=CC(=C1)CNCCN2CCOCC2)Br)OCC#N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。